molecular formula C13H14BrN3O B366102 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-29-5

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B366102
CAS No.: 93669-29-5
M. Wt: 308.17g/mol
InChI Key: XZCCNNHZNYRVBP-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazole functionalities makes it a versatile molecule for synthetic and biological studies.

Future Directions

The future directions for research on “3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Additionally, their potential applications in various fields such as pharmaceuticals, agrochemicals, and other industries could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Imidazole Derivative: The brominated benzamide is then reacted with 1H-imidazole-1-propylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like acetonitrile or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Biological Studies: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme mechanisms and protein interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
  • 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
  • 3-iodo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Uniqueness

Compared to its analogs, 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide offers a unique combination of reactivity and stability. The bromine atom provides a balance between the reactivity of chlorine and the bulkiness of iodine, making it suitable for a wide range of synthetic applications. Additionally, the imidazole ring enhances its biological activity, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCNNHZNYRVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320309
Record name 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93669-29-5
Record name 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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